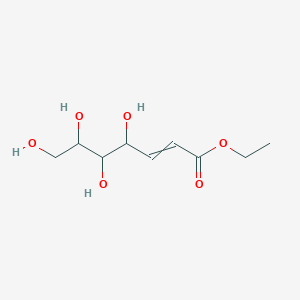![molecular formula C26H12N2O8 B5531640 1,1',3,3'-tetraoxo-2,2',3,3'-tetrahydro-1H,1'H-6,6'-bibenzo[de]isoquinoline-7,7'-dicarboxylic acid](/img/structure/B5531640.png)
1,1',3,3'-tetraoxo-2,2',3,3'-tetrahydro-1H,1'H-6,6'-bibenzo[de]isoquinoline-7,7'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isoquinoline derivatives have been a focus of research due to their diverse biological activities and potential in various applications. These compounds are part of a larger group of heterocyclic compounds, which are significant in the field of medicinal chemistry and materials science.
Synthesis Analysis
Isoquinoline derivatives have been synthesized through various methods. For example, Markaryan et al. (1997) synthesized 4-aminopropoxyl derivatives of tetrahydroisoquinoline, starting from 4-hydroxy-6,7-dimethoxy-2,3,3-trimethyl1,2,3,4-tetrahydroisoquinoline. The synthesis involved the conversion of this compound using epichlorohydrin and primary amines (Markaryan, Airapetyan, Mikaelyan, Markaryan, Asatryan, & Noravyan, 1997).
Molecular Structure Analysis
The structure of isoquinoline derivatives is typically confirmed using spectroscopic methods like IR, NMR, and mass spectroscopy. For instance, the study by Markaryan et al. (1997) used these techniques to confirm the structures of their synthesized compounds.
Chemical Reactions and Properties
Isoquinoline derivatives can undergo various chemical reactions, leading to a variety of products. For example, Sainsbury and Todd (1992) investigated the anodic oxidation of 1,4-dihydro-6,7-dimethoxy-4-(3,4-dimethoxybenzyl)-2-methylisoquinolin-3(2H)-one and found it yielded new products (Sainsbury & Todd, 1992).
Physical Properties Analysis
The physical properties of isoquinoline derivatives can be diverse, depending on their specific structure and substituents. For example, Gotoh and Ishida (2020) explored the crystal structures of various hydrogen-bonded co-crystals of 6-methylquinoline, providing insights into their physical properties (Gotoh & Ishida, 2020).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives are influenced by their molecular structure and can include a range of behaviors in chemical reactions. For instance, the study by Kametani, Fujimoto, and Mizushima (1975) on the reductive cyclization of tetrahydroisoquinoline derivatives illustrates the diverse chemical reactivity of these compounds (Kametani, Fujimoto Yasuo, & Mizushima, 1975).
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its potential applications. For example, perylenetetracarboxylic acid derivatives are used as laser dyes and converters of light energy into electrical energy .
properties
IUPAC Name |
7-(7-carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12N2O8/c29-21-11-3-1-9(17-15(25(33)34)7-5-13(19(11)17)23(31)27-21)10-2-4-12-20-14(24(32)28-22(12)30)6-8-16(18(10)20)26(35)36/h1-8H,(H,33,34)(H,35,36)(H,27,29,31)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKHVWDFDJLYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1C4=C5C(=CC=C6C5=C(C=C4)C(=O)NC6=O)C(=O)O)C(=O)O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5531560.png)

![3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5531575.png)
![2-methyl-8-[4-(5-methyl-2-furyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5531576.png)
![3-chloro-2-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5531578.png)
![4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid](/img/structure/B5531581.png)
![3-({3-[(benzylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5531594.png)
![8-[(4-hydroxyphenyl)acetyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531599.png)
![1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5531603.png)
![N-[(2,7-diethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5531606.png)

![4-{4-[4-(propylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5531627.png)
![N-(3-chlorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5531639.png)
![2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5531642.png)